molecular formula C12H10ClP B086185 Chlorodiphenylphosphine CAS No. 1079-66-9

Chlorodiphenylphosphine

Cat. No. B086185
CAS RN: 1079-66-9
M. Wt: 220.63 g/mol
InChI Key: XGRJZXREYAXTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorodiphenylphosphine involves reactions that yield complex structures. For instance, the reaction of chlorodiphenylphosphine with dilithiohydrazobenzene produces 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine, showcasing its utility in forming ligands for metal complexes (Aluri et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds derived from chlorodiphenylphosphine can be intricate. An example is the X-ray crystal structures of cis and trans metallacrown ethers synthesized from chlorodiphenylphosphine, which demonstrate significant differences, especially in the conformation of the metal center and adjacent ethylene group, highlighting the compound's versatility in forming complex structures (Hariharasarma et al., 1999).

Chemical Reactions and Properties

Chlorodiphenylphosphine participates in various chemical reactions, leading to the synthesis of novel compounds. For instance, its reaction with glyoxylate derivatives has been explored, revealing intricate reaction mechanisms and molecular rearrangements, which further elucidate its chemical behavior (Sousa et al., 2015).

Physical Properties Analysis

The physical properties of chlorodiphenylphosphine and its derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding its behavior in various solvents and conditions. For example, the crystalline structure of complexes formed with chlorodiphenylphosphine can provide insights into its reactivity and interactions with other molecules (Colacio et al., 1989).

Chemical Properties Analysis

The chemical properties of chlorodiphenylphosphine, such as its reactivity with different reagents, its role in catalysis, and its ability to form stable complexes with metals, are of great interest. Its reaction with oxopurine bases under basic conditions, forming complexes with gold(I) phosphine groups, is one such example that highlights its utility in coordination chemistry (Colacio et al., 1989).

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs)

    • Chlorodiphenylphosphine is used in the field of materials science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) .
    • The compound is used in the synthesis of certain types of OLEDs. These devices have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources .
    • The outcomes of using Chlorodiphenylphosphine in OLEDs can include superior color quality, wide viewing angle, mercury-free manufacture, and fascinating flexibility .
  • Hydroformylation Reaction

    • Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in hydroformylation reactions .
    • Hydroformylation is an industrial process for the production of aldehydes from alkenes . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
    • The outcomes of using Chlorodiphenylphosphine in hydroformylation reactions can include the production of aldehydes, which are easily converted into many secondary products .
  • Diels–Alder Reaction

    • Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in Diels–Alder reactions .
    • The Diels–Alder reaction is a chemical reaction used to produce six-membered rings . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
    • The outcomes of using Chlorodiphenylphosphine in Diels–Alder reactions can include the production of six-membered rings, which are useful in various applications in organic chemistry .
  • Buchwald-Hartwig Cross Coupling Reaction

    • Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in Buchwald-Hartwig Cross Coupling Reactions .
    • The Buchwald-Hartwig Cross Coupling Reaction is a chemical reaction used to form carbon-nitrogen bonds . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
    • The outcomes of using Chlorodiphenylphosphine in Buchwald-Hartwig Cross Coupling Reactions can include the formation of carbon-nitrogen bonds, which are useful in various applications in organic chemistry .
  • Hiyama Coupling

    • Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in Hiyama Coupling reactions .
    • The Hiyama Coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides used in organic chemistry to form carbon–carbon bonds . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
    • The outcomes of using Chlorodiphenylphosphine in Hiyama Coupling reactions can include the formation of carbon-carbon bonds, which are useful in various applications in organic chemistry .

Safety And Hazards

Chlorodiphenylphosphine is considered hazardous. It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It also reacts violently with water .

Future Directions

Chlorodiphenylphosphine is used to introduce the diphenylphosphinyl moiety by aryl ortho-lithiation . It is also used as an intermediate to make antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners . This suggests that Chlorodiphenylphosphine has a wide range of applications and its use will continue to expand in the future.

Relevant Papers

  • “Deoxygenative Transformation of Alcohols via Phosphoranyl Radical from Exogenous Radical Addition” by Wenhao Xu, Chao Fan, Xile Hu, Tao XU .
  • "Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Reaction" .

properties

IUPAC Name

chloro(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRJZXREYAXTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038789
Record name Diphenylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Chlorodiphenylphosphine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20427
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Chlorodiphenylphosphine

CAS RN

1079-66-9
Record name Chlorodiphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodiphenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodiphenylphosphine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphinous chloride, P,P-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodiphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORODIPHENYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

At virtually the same temperature, triphenylphosphine also reacts with dichloro(phenyl)phosphine to give chloro(diphenyl)phosphine (German Pat. No. A-3,215,379):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 60 g (=0.4364 mole) of freshly distilled phosphorus trichloride and 40 g (=0.1527 mole) of triphenylphosphane (→molar ratio of 2.86 to 1) is added dropwise in the course of 30 minutes to the apparatus which has been described in Example 6 and which is at 620° C. The subsequent distillation gives 38 g (=0.1212 mole) of dichlorophenylphosphane and 16.5 g (0.075 mole) of chlorodiphenylphosphane (→molar ratio of 2.83 to 1), unconverted phosphorus trichloride and unconverted triphenylphosphane. The yield relative to the starting amount of triphenylphosphane is 52% of theory in dichlorophenylphosphane and 38% of theory in chlorodiphenylphosphane, with an 87% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of diphenylphosphinous chloride, 7.0 grams, 0.03 moles, and calcium carbide, 2.0 grams, 0.038 moles is vigorously stirred for 22 hours under a nitrogen atmosphere and at a temperature of about 160° C., care being taken to avoid oxygen and moisture contamination. The hot mixture is cooled to room temperature and mixed with dry toluene, 60 ml, at 100° C. Charcoal is then added to the solution, which is filtered while hot. The toluene is removed by evaporation using a rotary evaporator, leaving crude tetraphenyldiphosphine and unreacted diphenylphosphinous chloride. Dry ether, 60 ml, is added to the mixture to precipitate the tetraphenyldiphosphine. The solids are isolated by filtration and washed with dry, cold ether three times in order to remove any unreacted diphenylphosphinous chloride, and the remaining solids are dried in vacuo at room temperature. The product is then treated with 1 percent aqueous KOH solution and washed three times with distilled water, three times with dry ether, and then vacuum dried at 35° C. for 24 hours. The yield is 7.4 grams, 63 percent. The product is characterized by its melting point, measured as 120° C., which is in good agreement with the melting point, 120.5° C., obtained from the literature. An infrared spectrum of the product is obtained which is found to be identical to an infrared spectrum of tetraphenylbiphosphine obtained from the literature, confirming the structure of the product obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
calcium carbide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodiphenylphosphine
Reactant of Route 2
Reactant of Route 2
Chlorodiphenylphosphine
Reactant of Route 3
Reactant of Route 3
Chlorodiphenylphosphine
Reactant of Route 4
Chlorodiphenylphosphine
Reactant of Route 5
Reactant of Route 5
Chlorodiphenylphosphine
Reactant of Route 6
Chlorodiphenylphosphine

Citations

For This Compound
4,090
Citations
OT Beachley, SHL Chao - Organometallics, 2000 - ACS Publications
The reaction between KIn(CH 2 CMe 3 ) 3 H and ClPPh 2 in pentane or benzene produces significant yields of two indium−phosphorus compounds, (Me 3 CCH 2 ) 2 InPPh 2 and (Me 3 …
Number of citations: 4 pubs.acs.org
EH Wong, FC Bradley - Inorganic Chemistry, 1981 - ACS Publications
Coordination of the chlorodiphenylphosphine ligand to transition metals appears tostabilize the P-Cl bond toward hydrolysis, a normally facile process for the free ligand. 1 Under basic …
Number of citations: 38 pubs.acs.org
CS Kraihanzel, CM Bartish - Journal of Organometallic Chemistry, 1972 - Elsevier
The compounds (ClR 2 P)(CO) 5 Mo, where R is CH 3 or C 6 H 5 , react readily with a variety of nucleophilic reagents to yield new (R 2 PX)(CO) 5 Mo complexes. The complexes (R 2 …
Number of citations: 37 www.sciencedirect.com
HM Relles, RW Schluenz - Journal of the American Chemical …, 1974 - ACS Publications
… If chlorodiphenylphosphine were then added to the solution, it would react with the metallic … lithium metal under N2 in a THF solution of chlorodiphenylphosphine at -~25 for 18 hr led to …
Number of citations: 175 pubs.acs.org
T Chivers, M Parvez, MA Seay - Inorganic Chemistry, 1994 - ACS Publications
The reaction of Ph2P (Se) N (SiMe3) 2 with potassium fert-butoxide in a 1: 1 molar ratio in THF at room temperature produces (K [Ph2P (Se) NSiMe3]-THF) 2 (5) in excellent yields. An X-…
Number of citations: 34 pubs.acs.org
N Nowrouzi, AM Mehranpour, JA Rad - Tetrahedron, 2010 - Elsevier
… encountered with isolation process of the byproduct phosphine oxide, and great attention in using commercially available reagents, we report on the use of chlorodiphenylphosphine (…
Number of citations: 47 www.sciencedirect.com
GM Gray, CS Kraihanzel - Journal of Organometallic Chemistry, 1978 - Elsevier
… Lf’hen R = methyl the product obtained was the covalent complex, [Mo(CO),(PlMe,OH)] _ Thus, in I the first chlorodiphenylphosphine ligand may react to form an ionic ligand such as …
Number of citations: 59 www.sciencedirect.com
T Pollok, H Schmidbaur - Tetrahedron letters, 1987 - Elsevier
Contrary to previous reports, the reaction of 2-butyne-1,4-diol with chlorodiphenylphosphine yields 2,3-bis(diphenylphosphinyl)-1,3-butadiene 3 instead of the 1,4-isomer. The structure …
Number of citations: 38 www.sciencedirect.com
T Chivers, MNS Rao - Inorganic Chemistry, 1984 - ACS Publications
The reaction of S4N4 with Ph2PCl (1: 3 molar ratio) in boiling acetonitrileproduces the six-membered ring (Ph2PN) 2 (NSCl) in excellent yield. The salt [Ph2P (Cl) N (Cl) PPh2]+ Cr is the …
Number of citations: 35 pubs.acs.org
S Doherty, JG Knight, EG Robins… - Journal of the …, 2001 - ACS Publications
… (i) reaction of zirconacycle 1 with chlorodiphenylphosphine does not give the corresponding … zirconacycle to copper before quenching with chlorodiphenylphosphine. While examples of …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.